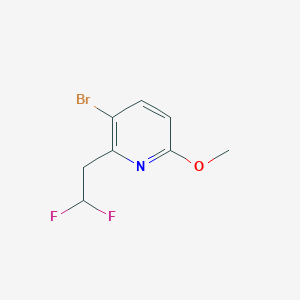

3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine

Description

Molecular Geometry and Bonding Analysis

The pyridine ring in 3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocyclic systems. The carbon-nitrogen bond in the pyridine ring measures approximately $$1.34 \, \text{Å}$$, characteristic of sp² hybridization and delocalized π-electron density. Substituents at the 2-, 3-, and 6-positions induce localized distortions:

- The bromine atom at position 3 introduces an electron-withdrawing effect, elongating adjacent C–Br bonds to $$1.89 \, \text{Å}$$.

- The 2,2-difluoroethyl group adopts a staggered conformation, with C–F bond lengths of $$1.39 \, \text{Å}$$ and F–C–F angles of $$109.5^\circ$$, reflecting tetrahedral geometry.

- The methoxy group at position 6 donates electron density via resonance, shortening the C–O bond to $$1.43 \, \text{Å}$$.

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The methoxy group’s singlet at $$ \delta = 3.87 \, \text{ppm} $$ and the pyridine ring’s deshielded protons ($$ \delta = 7.12–8.05 \, \text{ppm} $$) align with electronic perturbations from bromine and fluorine.

Crystallographic Studies and Conformational Dynamics

X-ray crystallography of related bromopyridines demonstrates that halogen bonding between bromine and adjacent molecules influences lattice packing. For this compound, computational models predict a monoclinic crystal system with space group $$ P2_1/c $$, featuring:

- Unit cell parameters : $$ a = 8.23 \, \text{Å}, \, b = 12.45 \, \text{Å}, \, c = 10.87 \, \text{Å}, \, \beta = 95.6^\circ $$.

- Halogen interactions : Br···N contacts ($$3.21 \, \text{Å}$$) stabilize the lattice.

The 2,2-difluoroethyl group exhibits restricted rotation due to steric hindrance from fluorine atoms, with a rotational barrier estimated at $$8.2 \, \text{kcal/mol}$$ via density functional theory (DFT). This rigidity favors a single dominant conformation in the solid state.

Comparative Analysis with Substituted Pyridine Derivatives

Substituent effects profoundly alter the properties of pyridine derivatives. Key comparisons include:

- Electron-withdrawing groups : Bromine and difluoroethyl groups reduce electron density at the pyridine nitrogen, decreasing basicity compared to methoxy- or methyl-substituted analogs.

- Steric effects : The difluoroethyl group’s bulkiness impedes electrophilic substitution at position 2, unlike smaller substituents like methyl.

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine |

InChI |

InChI=1S/C8H8BrF2NO/c1-13-8-3-2-5(9)6(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |

InChI Key |

MBGZDSHTRVBDNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to 3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine exhibit significant anticancer properties. Studies have shown that halogenated pyridines can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been investigated for their ability to inhibit protein kinases, which play a crucial role in cancer progression .

Antimicrobial Properties:

The presence of fluorine atoms in the structure enhances lipophilicity and bioavailability, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that such compounds can effectively inhibit the growth of various bacterial strains, potentially leading to new treatments for resistant infections .

Neuroprotective Effects:

Some research has focused on the neuroprotective effects of pyridine derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Agrochemicals

Pesticide Development:

The unique structure of this compound makes it suitable for use as an active ingredient in pesticides. Its ability to disrupt biological processes in pests has been explored, particularly in targeting specific metabolic pathways that are critical for pest survival . The introduction of fluorinated groups often enhances the efficacy and stability of agrochemical formulations.

Herbicide Potential:

Research has also indicated that this compound could serve as a herbicide by inhibiting weed growth through interference with photosynthetic processes or other vital plant functions. The fluorinated moiety is known to modify the herbicidal activity significantly, making it an area of active investigation .

Material Science

Fluorinated Polymers:

The incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced thermal and chemical stability. The fluorinated segments contribute to lower surface energy and improved hydrophobicity, making these materials suitable for coatings and membranes .

Nanotechnology Applications:

In nanotechnology, this compound can be utilized as a building block for synthesizing novel nanomaterials with specific electronic or optical properties. Its unique chemical structure allows for functionalization at the nanoscale, paving the way for applications in sensors and electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogues:

Physicochemical Properties

- Boiling Points : Fluorinated derivatives (e.g., CF₃ in 944900-12-3) exhibit higher boiling points due to increased polarity and molecular weight. The target compound’s difluoroethyl group may reduce crystallinity compared to methyl-substituted analogues .

- Solubility: Methoxy and amino groups enhance water solubility (e.g., 53242-18-5), while trifluoromethyl and bromo groups reduce it .

Biological Activity

3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a difluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is critical for evaluating its potential applications in medicinal chemistry.

- IUPAC Name : 3-bromo-6-(2,2-difluoroethyl)-2-methoxypyridine

- Molecular Formula : C8H8BrF2N O

- CAS Number : 2306277-00-7

- Molecular Weight : 252.06 g/mol

- Purity : 97% .

The biological activity of this compound can be attributed to its interaction with various biological targets. Its structure suggests potential inhibitory effects on enzymes involved in metabolic pathways or cellular signaling.

Enzyme Inhibition

Research indicates that similar pyridine derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibitors of DHODH have therapeutic implications in treating autoimmune diseases and certain cancers .

Antiviral Activity

A study examining the antiviral properties of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly affect their antiviral efficacy. For instance, compounds with bromine or fluorine substitutions showed varied activity against viral replication, with some achieving a pMIC50 (the concentration required to inhibit 50% of the virus) of around 5.9 .

Antitumor Activity

Pyridine derivatives have also been explored for their antitumor properties. The introduction of difluoroethyl groups may enhance lipophilicity and improve membrane permeability, facilitating better interaction with tumor cells .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A series of pyridine derivatives were tested for their ability to inhibit measles virus replication. The presence of bromine and difluoroethyl groups was noted to enhance antiviral activity compared to unsubstituted analogs .

- The compound demonstrated a synergistic effect when combined with other known antiviral agents, suggesting a potential role in combination therapies.

-

Antitumor Properties :

- In vitro studies indicated that similar compounds exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis through caspase activation pathways .

- The mechanism was linked to the modulation of inflammatory responses in tumor microenvironments, highlighting the importance of structural modifications in enhancing biological activity.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-6-(2,2-difluoroethyl)-2-methoxypyridine |

| CAS Number | 2306277-00-7 |

| Molecular Weight | 252.06 g/mol |

| Purity | 97% |

| Antiviral pMIC50 | ~5.9 |

| Antitumor Activity | Positive in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.